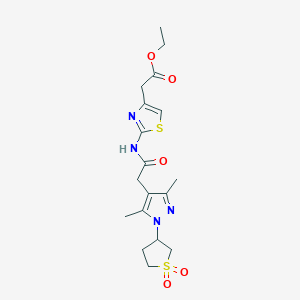
ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C18H24N4O5S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(2-(2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrothiophene moiety, a pyrazole ring, and a thiazole group. This structural complexity suggests diverse interactions with biological targets, contributing to its potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrahydrothiophene Derivative : The initial step may involve the reaction of 3-amino derivatives with ethyl acetate in the presence of bases like triethylamine.
- Coupling Reactions : Subsequent coupling reactions are performed to attach the pyrazole and thiazole groups.
- Purification : Final products are purified using techniques such as chromatography to obtain high-purity compounds suitable for biological assays.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound). The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving the activation of specific signaling pathways .
The mechanism by which this compound exerts its biological effects primarily involves interaction with G protein-coupled receptors (GPCRs), particularly GIRK channels. Activation of these channels is crucial for modulating cellular excitability and can influence various physiological processes such as neurotransmission and muscle contraction .
Study 1: GIRK Channel Activation
A study focused on the discovery and characterization of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated that these compounds serve as potent activators of GIRK channels. The research found that certain derivatives exhibited nanomolar potency and improved metabolic stability compared to traditional compounds .
| Compound | Potency (nM) | Stability | Mechanism |
|---|---|---|---|
| Compound A | 50 | High | GIRK Activation |
| Compound B | 20 | Moderate | GIRK Activation |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of similar thiophene derivatives against a panel of bacterial strains. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Propiedades
IUPAC Name |
ethyl 2-[2-[[2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-4-27-17(24)7-13-9-28-18(19-13)20-16(23)8-15-11(2)21-22(12(15)3)14-5-6-29(25,26)10-14/h9,14H,4-8,10H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQAEVWTWCAWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














